
5-(Methoxymethoxy)pent-3-YN-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Methoxymethoxy)pent-3-YN-1-OL is a chemical compound with the molecular formula C7H12O3 It is characterized by the presence of a methoxymethoxy group attached to a pent-3-yn-1-ol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methoxymethoxy)pent-3-YN-1-OL typically involves the reaction of pent-3-yn-1-ol with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the methoxymethyl ether group. The general reaction scheme is as follows:
Pent-3-yn-1-ol+Methoxymethyl chlorideNaHthis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Methoxymethoxy)pent-3-YN-1-OL can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The triple bond can be reduced to form alkenes or alkanes.
Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Nucleophilic substitution reactions using reagents such as sodium azide (NaN3) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Oxidation: Formation of 5-(Methoxymethoxy)pent-3-YN-1-al or 5-(Methoxymethoxy)pent-3-YN-1-one.
Reduction: Formation of 5-(Methoxymethoxy)pent-3-en-1-ol or 5-(Methoxymethoxy)pentane-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-(Methoxymethoxy)pent-3-YN-1-OL has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules. It can be used in the study of enzyme kinetics and inhibition.
Medicine: Explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials. Its reactivity makes it a valuable building block in various industrial processes.
Wirkmechanismus
The mechanism of action of 5-(Methoxymethoxy)pent-3-YN-1-OL depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxymethoxy group can enhance the compound’s solubility and stability, facilitating its interaction with molecular targets. The triple bond and hydroxyl group provide sites for further chemical modifications, allowing for the fine-tuning of its activity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pent-3-yn-1-ol: Lacks the methoxymethoxy group, making it less versatile in certain reactions.
5-(Methoxymethoxy)pent-2-YN-1-OL: Similar structure but with the triple bond at a different position, leading to different reactivity and properties.
3-(Methoxymethoxy)pent-3-YN-1-OL: The position of the methoxymethoxy group affects its chemical behavior and applications.
Uniqueness
5-(Methoxymethoxy)pent-3-YN-1-OL stands out due to the presence of both a methoxymethoxy group and a triple bond in its structure. This combination provides unique reactivity and versatility, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
108275-12-3 |
|---|---|
Molekularformel |
C7H12O3 |
Molekulargewicht |
144.17 g/mol |
IUPAC-Name |
5-(methoxymethoxy)pent-3-yn-1-ol |
InChI |
InChI=1S/C7H12O3/c1-9-7-10-6-4-2-3-5-8/h8H,3,5-7H2,1H3 |
InChI-Schlüssel |
WHTILUIBJGURKO-UHFFFAOYSA-N |
Kanonische SMILES |
COCOCC#CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


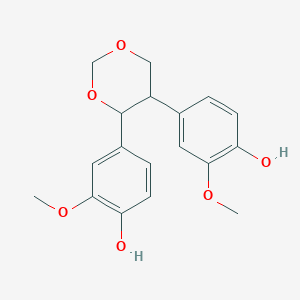

![[(2-Nitroethenyl)sulfanyl]benzene](/img/structure/B14336771.png)
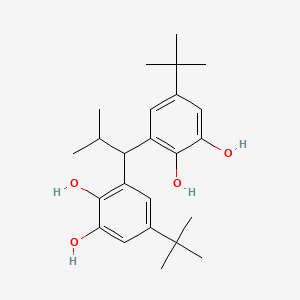
![Carbamic acid, [3-(nonyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester](/img/structure/B14336804.png)
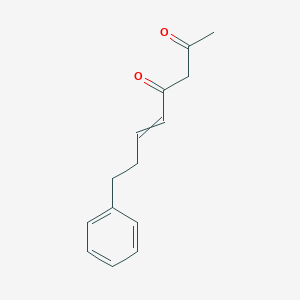
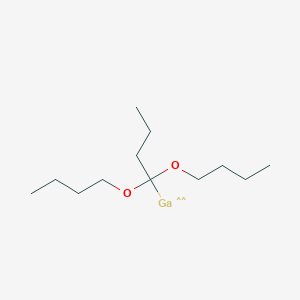
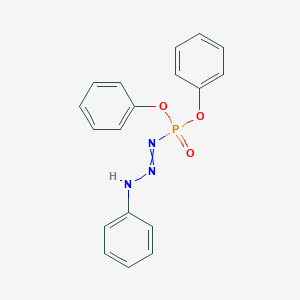



![2-[2-(2-Nitrophenyl)phenyl]acetamide](/img/structure/B14336835.png)

![1H-Inden-1-one, 2,3-dihydro-2-[(3-methoxyphenyl)methylene]-](/img/structure/B14336846.png)
